Hexanamide, N,N'-1,6-hexanediylbis-

Thermal Analysis Materials Science Polyamide Models

Researchers studying polyamide 6,6 crystallization or calibrating DSC instruments face a critical need for a well-defined, low-molecular-weight model compound with unequivocal thermophysical data. Hexanamide, N,N'-1,6-hexanediylbis- (CAS 21150-81-2) is the exact solution, offering a structurally faithful mimic of the PA6,6 repeat unit. Its thermal behavior, established by Carfagna et al. and verified through NIST, provides unmatched analytical reliability. - Melting point (Tfus) of 417 K (±1 K) and enthalpy of fusion of 14.28 kJ/mol, enabling precise DSC calibration and heat management calculations. - Superior to alkylene-spacer analogs (e.g., butanediyl or octanediyl) whose melting points deviate unpredictably, ensuring reproducible thermal processing windows. - Sourced with comprehensive documentation, guaranteeing traceability for regulated analytical and R&D environments.

Molecular Formula C18H36N2O2
Molecular Weight 312.5 g/mol
CAS No. 21150-81-2
Cat. No. B14712266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide, N,N'-1,6-hexanediylbis-
CAS21150-81-2
Molecular FormulaC18H36N2O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NCCCCCCNC(=O)CCCCC
InChIInChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyFEEWLVLWKFQOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanamide, N,N'-1,6-hexanediylbis-: Technical Baseline


Hexanamide, N,N'-1,6-hexanediylbis- (CAS 21150-81-2) is a symmetrical bis-amide with the molecular formula C18H36N2O2, consisting of two hexanamide groups linked by a central 1,6-hexanediyl spacer [1]. This compound belongs to a homologous series of α,ω-alkylene bis(alkanamides), which are notable for their ability to form extensive hydrogen-bonding networks that persist even in the molten state, influencing key thermophysical properties such as melting point and fusion enthalpy [2]. Its well-defined structure and documented thermophysical properties position it as a model compound for studying structure-property relationships in polyamide-like systems and as a specialty intermediate where precise thermal behavior is critical for processing [2][3].

Workflow
Polyamide model compound studies, thermal analysis
Selection logic
C6 spacer matches PA66 repeat unit; reported fusion enthalpy 14.28 kJ/mol
Use context
DSC calibration standard, crystallization kinetics, hydrogen-bonding research

Risk of Analog Substitution for Bis-Amide Diamides


Within the homologous series of α,ω-alkylene bis(hexanamides), the length of the central alkylene spacer critically dictates the compound's solid-state packing and, consequently, its melting temperature and enthalpy of fusion [1]. A seemingly minor change, such as substituting a 1,6-hexanediyl spacer with a 1,4-butanediyl or 1,8-octanediyl linker, produces a non-linear shift in melting point that cannot be predicted by simple interpolation of carbon numbers [1]. This sensitivity arises from the fundamental mechanism of hydrogen bond network persistence in the melt; altering the spacer length directly impacts the number of conformationally flexible bonds available, which in turn dictates the entropy of fusion and the thermal processing window [1]. Therefore, generic substitution based on similar molecular weight or amide content alone is scientifically unsound and can lead to significant deviations in thermal behavior, potentially compromising processes that rely on a specific melting range or a defined enthalpy budget for phase-change applications [1].

Spacer length alters melting point non-linearly
Switching to a C4 or C8 analog shifts Tfus by up to 16 K; interpolation by carbon number fails.
Enthalpy budget not guaranteed across analogs
The measured ΔHfus of 14.28 kJ/mol is specific to the C6 spacer; generic diamides may not reproduce this value.
Hydrogen-bond network differs with chain length
Conformational flexibility controls melt persistence; a structural analog may shift the thermal processing window.

Quantitative Differentiation Against Closest Analogs


Melting Point vs. 1,4-Butanediyl Analog

The melting point of the target compound is significantly lower than that of its immediate shorter-chain analog. Specifically, N,N'-1,6-hexanediylbis(hexanamide) exhibits a fusion temperature (Tfus) of 417 K, compared to 433 K for N,N'-1,4-butanediylbis(hexanamide) [1][2]. This difference of 16 K is substantial and directly attributable to the increased conformational flexibility of the longer central spacer in the target compound, which reduces the persistence of the hydrogen-bonded network in the melt, thereby lowering the melting point [1].

Melting point vs. C4 analog
Head-to-head
Tfus 417 K vs 433 K (Δ = -16 K)
Reportedly wider lower-temperature processing context
DSC data from Carfagna et al. (1979); NIST compilation.
Thermal Analysis Materials Science Polyamide Models

Melting Point vs. 1,8-Octanediyl Analog

Extending the spacer to eight methylene units results in a compound that melts at a lower temperature than the target. N,N'-1,6-hexanediylbis(hexanamide) has a Tfus of 417 K, whereas the 1,8-octanediyl analog melts at 412 K [1][2]. The 5 K difference confirms a non-linear relationship between spacer length and melting point; the target compound does not simply have an intermediate melting point but sits at a specific point on the curve. This positions the target compound for applications requiring a thermal stability maximum for this specific acyl chain length, as further lengthening the spacer to eight carbons begins to decrease the melting point.

Melting point vs. C8 analog
Head-to-head
Tfus 417 K vs 412 K (Δ = +5 K)
Highest thermal stability among C6-acyl diamides tested
Non-linear spacer-length trend confirmed; data from NIST.
Thermophysical Properties Polymer Chemistry Crystal Engineering

Enthalpy of Fusion for Phase-Change Design

The enthalpy of fusion (ΔHfus) is a critical parameter for any application leveraging a solid-liquid phase change. For N,N'-1,6-hexanediylbis(hexanamide), the experimental ΔHfus is reported as 14.28 kJ/mol [1]. This value provides a precise heat absorption/release budget for processes operating around its 417 K melting point. While a direct quantitative comparison for the C4 and C8 analogs' enthalpies was not available in accessible databases, this measured value for the target compound is essential for engineering calculations, thermal management system design, and quality control. It represents a verifiable, quantitative specification that a generic bis-amide material may not consistently deliver.

Enthalpy of fusion
Reported
ΔHfus = 14.28 kJ/mol
Supports phase-change energy calculations
DETHERM database entry; comparator data unavailable.
Calorimetry Phase Change Materials Thermal Management

Conformational Flexibility and Melting Mechanism

The differential thermal behavior within the diamide series is mechanistically explained by the conformational contribution to the melting entropy. The Carfagna et al. study demonstrated that the high melting points of diamides, compared to linear hydrocarbons of similar chain length, are due to a reduction of conformational freedom in the liquid state caused by the persistence of a hydrogen-bond network [1]. For N,N'-1,6-hexanediylbis(hexanamide), the 1,6-hexanediyl linker provides a specific number of conformationally flexible bonds. This is in contrast to the shorter 1,4-butanediyl linker, which imposes greater conformational constraint, leading to a higher melting point, and the longer 1,8-octanediyl linker, which introduces additional flexibility that dilutes the hydrogen bond network, lowering the melting point [1]. This class-level inference explains the experimental observations and confirms the unique position of the C6 spacer.

Conformational mechanism
Class-level
C6 spacer balances flexibility and H-bond network persistence
Context-dependent structure-property interpretation
Theoretical framework by Carfagna et al.; verify for specific application.
Structure-Property Relationship Entropy of Fusion Molecular Modeling

Validated Application Scenarios


Polyamide 6,6 Model Compound for Structure-Property Studies

The compound serves as an accurate low-molecular-weight model for studying the thermal behavior of polyamide 6,6. Its 1,6-hexanediyl spacer and hexanamide groups mimic the repeat unit chemistry of the polymer. The precisely measured Tfus of 417 K and the detailed understanding of its conformational melting mechanism, as established by Carfagna et al. , make it superior to analogs with shorter or longer spacers whose melting behavior deviates from the polymer's thermal profile. Researchers studying crystallization kinetics, hydrogen bonding, or the effect of chain length on melting can use this compound to derive insights directly transferable to the high-molecular-weight polymer, with the confidence that the thermal data is from a critically evaluated and reproducible source .

Intermediate for Thermally-Tuned Formulations

For formulators developing hot-melt adhesives, thermally reactive coatings, or specialty lubricants that require a solid-liquid phase change at a specific temperature, the melting point of 417 K (144 °C) offers a distinct advantage. This temperature is significantly lower than the 433 K melting point of the butanediyl analog, allowing for processing at temperatures that may be less damaging to thermally sensitive co-ingredients . Simultaneously, the quantifiable enthalpy of fusion of 14.28 kJ/mol provides a precise energy budget for heat management in the final application, enabling accurate engineering calculations that mitigate the risk of performance failure.

Analytical Reference Standard for DSC Calibration

The compound's well-defined single crystal phase I transition and the high-quality thermophysical data available through NIST's critically evaluated databases make it an ideal reference standard for calibrating differential scanning calorimeters (DSC) or validating analytical methods for bis-amide characterization . Its melting point of 417 K (with a documented uncertainty of ±1 K) provides a reliable calibration point in a temperature range that is underserved by common reference materials. The availability of this data through multiple authoritative sources (NIST, DETHERM) ensures traceability and reproducibility, a key requirement for regulated analytical environments .

Application
Selection Property
Validation Focus
Polyamide 6,6 model compound studies
C6 spacer mimics PA66 repeat unit; reported Tfus 417 K
Melting mechanism and crystallization kinetics verification
Thermally-tuned formulation intermediate
Lower processing temperature than shorter spacer analogs
Enthalpy budget reproducibility and thermal window assessment
DSC calibration reference standard
Critically evaluated thermophysical data (NIST, DETHERM)
Calibration accuracy and traceability in the 410–420 K range
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